1-{[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole
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Overview
Description
1-{[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole is a heterocyclic compound that combines the structural features of benzotriazole, pyridine, triazole, and thiadiazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole derivatives with pyridine and triazole-thiadiazole frameworks. One common method includes the use of dibenzoylacetylene and triazole derivatives in a one-pot catalyst-free procedure at room temperature . The reaction conditions often involve solvents like ethanol and the presence of bases such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques like column chromatography, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
1-{[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzotriazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
1-{[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and antitubercular agent by inhibiting enzymes like shikimate dehydrogenase.
Biological Studies: The compound is used in studies related to enzyme inhibition and microbial resistance.
Industrial Applications: It may be explored for use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole involves the inhibition of specific enzymes. For instance, it targets shikimate dehydrogenase, an essential enzyme in the biosynthesis of chorismate, which is a precursor for aromatic amino acids in microorganisms . By inhibiting this enzyme, the compound disrupts the metabolic pathways of the target organisms, leading to their death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar antimicrobial properties.
Triazolo-thiadiazole Compounds: These compounds have a fused triazole-thiadiazole ring system and are studied for their biological activities.
Uniqueness
1-{[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole is unique due to its combination of multiple heterocyclic rings, which enhances its biological activity and specificity. Its ability to inhibit shikimate dehydrogenase makes it a promising candidate for developing new antimicrobial agents .
Properties
Molecular Formula |
C15H10N8S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H10N8S/c1-2-6-12-11(5-1)17-21-22(12)9-13-18-19-15-23(13)20-14(24-15)10-4-3-7-16-8-10/h1-8H,9H2 |
InChI Key |
ZEVUGHNZWGAZNP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CN=CC=C5 |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CN=CC=C5 |
Origin of Product |
United States |
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